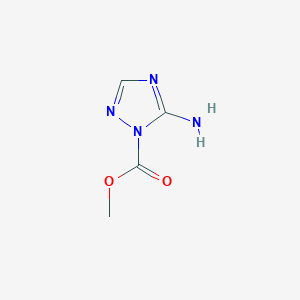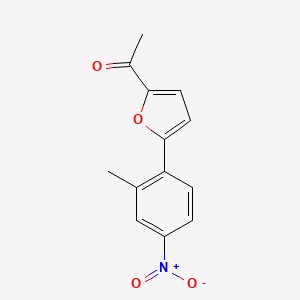
2-Isopropyl-4-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound is characterized by the presence of an isopropyl group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyrimidine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to ensure high yields and minimize unwanted by-products .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The continuous flow multi-stage reactor is particularly advantageous for industrial applications due to its efficiency and ability to produce large quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution: The methoxy group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Isopropyl-4-methoxypyrimidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in biological processes. For example, they can inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, making pyrimidine derivatives potential candidates for anticancer therapies .
Comparaison Avec Des Composés Similaires
2-Isopropyl-4-methyl-6-hydroxypyrimidine: Similar in structure but with a hydroxyl group at the 6-position instead of a methoxy group.
2-Isopropyl-6-methylpyrimidin-4(3H)-one: Similar in structure but with a methyl group at the 6-position and a ketone group at the 4-position.
Uniqueness: 2-Isopropyl-4-methoxypyrimidine is unique due to the presence of both an isopropyl group and a methoxy group on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-5-4-7(10-8)11-3/h4-6H,1-3H3 |
Clé InChI |
LEBXSRJXGRZVLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
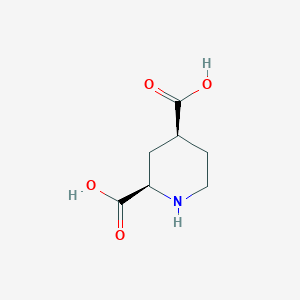
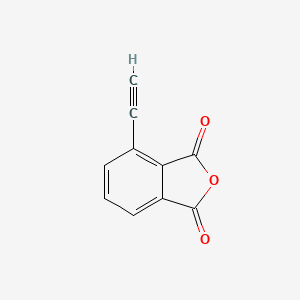

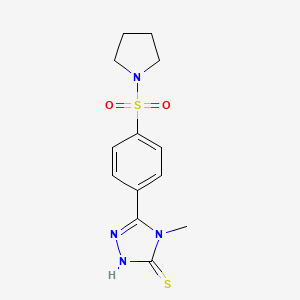
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
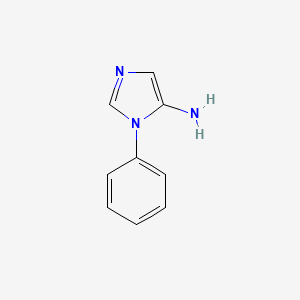
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
